4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol
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Overview
Description
4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol is a compound that features a thiophene ring, an amino group, and a hydroxyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene derivatives.
Scientific Research Applications
4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol involves its interaction with molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: A structurally related compound with a thiophene group and an alkyl amine substituent.
2-Thiopheneethanol: Another thiophene derivative used in the preparation of biologically active compounds.
Uniqueness
4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
4-amino-2-methyl-1-thiophen-2-ylbutan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(11,4-5-10)7-8-3-2-6-12-8/h2-3,6,11H,4-5,7,10H2,1H3 |
InChI Key |
LNHWIDZZKWQCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(CC1=CC=CS1)O |
Origin of Product |
United States |
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